1-(2-Methylphenyl)-1H-Pyrrol-2-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring substituted with a 2-methylphenyl group and an aldehyde functional group at the 2-position
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, including polymers and dyes, due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-methylbenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, primary alcohols, substituted aromatic compounds, and imines or hydrazones.
Wirkmechanismus
The mechanism of action of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.
1-(2-Methylphenyl)-1H-pyrrole-2-methanol:
1-(2-Methylphenyl)-1H-pyrrole-2-nitrile: This compound has a nitrile group, which imparts different chemical properties and reactivity compared to the aldehyde group.
The uniqueness of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that can be exploited in various applications.
Biologische Aktivität
1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde, an organic compound with the formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol, is characterized by its pyrrole ring structure substituted with a 2-methylphenyl group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-infective, anti-cancer, and enzyme inhibitory properties.
- Molecular Formula: C₁₂H₁₁NO
- Molecular Weight: 185.22 g/mol
- Density: Approximately 1.05 g/cm³
- Structure: Characterized by a pyrrole ring with a 2-methylphenyl substituent and an aldehyde group.
Synthesis Methods
The synthesis of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde can be achieved through various methods, including:
- Paal-Knorr Pyrrole Synthesis: A classical method for synthesizing pyrroles.
- Vilsmeier-Haack Formylation: This method allows the introduction of the aldehyde group into the pyrrole structure.
These synthetic routes facilitate the production of the compound for further biological evaluation.
Enzyme Inhibition
Research indicates that derivatives of pyrrole compounds, including 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde, exhibit significant enzyme inhibitory activity. For instance, certain synthesized compounds have shown potent inhibition against jack bean urease (JBU), highlighting their potential as anti-urease agents.
Anti-Cancer Activity
The biological activity of this compound extends to anti-cancer properties. In studies involving various cancer cell lines, compounds structurally related to 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde have demonstrated cytotoxic effects. For example, certain derivatives have exhibited IC50 values in the low micromolar range against MCF7 and NCI-H460 cell lines, indicating promising anti-tumor activity .
Anti-Infective Properties
Pyrrole derivatives have also been explored for their anti-infective properties. Some synthesized compounds have shown effectiveness against Leishmania and Plasmodium species, suggesting their potential utility in treating parasitic infections.
Case Studies
The following table summarizes key findings from various studies on the biological activity of related pyrrole compounds:
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-8-4-6-11(13)9-14/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIZTGAXDZATQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395272 |
Source
|
Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35524-41-5 |
Source
|
Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.